5-(Aminomethyl)-2-thiouridine

描述

Structure

3D Structure

属性

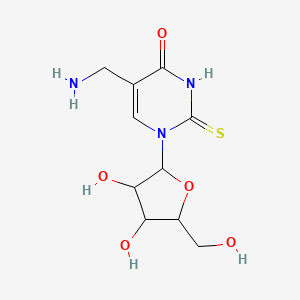

IUPAC Name |

5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEDKMLIGFMQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 5-Aminomethyl-2-Thiouridine (nm5s2U) in Escherichia coli: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), a crucial intermediate in the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) at the wobble position of specific tRNAs in Escherichia coli. The formation of these modified nucleosides is critical for the accuracy and efficiency of protein synthesis. This document details the enzymatic players, their kinetics, and the sequence of reactions leading to the synthesis of nm5s2U. Furthermore, it offers comprehensive experimental protocols for the study of this pathway, from tRNA isolation to the quantitative analysis of its modifications. Visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for their proper structure and function. In E. coli, the uridine (B1682114) at the wobble position (U34) of tRNAs specific for glutamate, lysine, arginine, and glutamine undergoes a series of modifications to enhance codon recognition and maintain translational fidelity. One such modification pathway leads to the formation of 5-methylaminomethyl-2-thiouridine (mnm5s2U). An integral intermediate in this pathway is 5-aminomethyl-2-thiouridine (nm5s2U). The biosynthesis of nm5s2U involves a coordinated series of enzymatic reactions that modify both the C2 and C5 positions of the uridine base. This guide will dissect this intricate biosynthetic process.

The Biosynthetic Pathway of nm5s2U

The synthesis of nm5s2U in E. coli is not a direct process but rather a part of the larger pathway leading to mnm5s2U. The formation of nm5s2U can be understood as the convergence of two independent modification events: the thiolation at the C2 position and the addition of a side chain at the C5 position.

C2 Thiolation: The Role of MnmA

The introduction of a sulfur atom at the C2 position of U34 is catalyzed by the tRNA-specific 2-thiouridylase, MnmA.[1] This reaction is the first step in the formation of the 2-thiouridine (B16713) moiety. The sulfur is provided by L-cysteine through a sulfur-relay system involving the cysteine desulfurase IscS.[2][3] The MnmA-catalyzed reaction requires ATP for the adenylation of the C2 position of uridine, which facilitates the subsequent nucleophilic attack by a persulfide intermediate.[1]

C5 Modification: The MnmEG Complex and the MnmC Enzyme

The modification at the C5 position is a multi-step process initiated by the MnmE and MnmG proteins, which form a functional MnmEG heterotetrameric complex.[4][5]

-

Formation of cmnm5U or nm5U: The MnmEG complex catalyzes the addition of either a carboxymethylaminomethyl (cmnm) group or an aminomethyl (nm) group to the C5 position of the wobble uridine.[6] The cmnm group is derived from glycine, while the nm group is derived from ammonium.[6] These reactions are dependent on GTP and a methylene (B1212753) donor, likely methylenetetrahydrofolate (CH2THF).[5][7][8]

-

Conversion to nm5U: The bifunctional enzyme MnmC possesses two distinct domains. The C-terminal oxidoreductase domain, MnmC(o), catalyzes the FAD-dependent conversion of 5-carboxymethylaminomethyl(-2-thio)uridine (cmnm5(s2)U) to 5-aminomethyl(-2-thio)uridine (nm5(s2)U).[6][9]

The convergence of the MnmA-catalyzed thiolation and the MnmEG/MnmC(o)-catalyzed C5 modification results in the formation of nm5s2U. It is important to note that these two modification pathways (C2 and C5) are independent and can occur in any order.[9]

The final step to produce mnm5s2U involves the N-terminal methyltransferase domain of MnmC, MnmC(m), which methylates nm5s2U using S-adenosyl-L-methionine (SAM) as the methyl donor.[9]

Quantitative Data

The enzymatic reactions in the nm5s2U biosynthetic pathway have been characterized kinetically, particularly the final steps catalyzed by the MnmC enzyme.

Table 1: Steady-State Kinetic Parameters for the MnmC-Catalyzed Reactions

| Reaction | Substrate | Enzyme Domain | Km (nM) | kcat (s-1) | Reference |

| cmnm5s2U → nm5s2U | cmnm5s2U-tRNAGlu | MnmC(o) | 600 | 0.34 | [10] |

| nm5s2U → mnm5s2U | nm5s2U-tRNAGlu | MnmC(m) | 70 | 0.31 | [10] |

Data obtained from HPLC-based assays using selectively under-modified tRNA substrates.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the nm5s2U biosynthetic pathway in E. coli.

Isolation of Bulk tRNA from E. coli

This protocol is adapted from established methods for total tRNA purification.[4][11]

Materials:

-

E. coli cell pellet

-

Lysis buffer (1.0 mM Tris-HCl, 10 mM MgCl2, pH 7.2)

-

Phenol (B47542), saturated with lysis buffer

-

Ethanol (B145695) (100% and 70%)

-

Sodium acetate (B1210297) (3 M, pH 5.2)

Procedure:

-

Resuspend the E. coli cell pellet in 1.5 volumes of lysis buffer.

-

Add an equal volume of buffer-saturated phenol.

-

Mix vigorously for 1 hour at 4°C.

-

Separate the phases by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous phase.

-

Precipitate the nucleic acids by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Pellet the nucleic acids by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Wash the pellet with cold 70% ethanol.

-

Air dry the pellet and resuspend in nuclease-free water.

Purification of MnmE, MnmG, and MnmC Proteins

The purification of MnmE, MnmG, and MnmC is typically performed using affinity chromatography after overexpression in E. coli.[4]

General Procedure:

-

Clone the genes for MnmE, MnmG, and MnmC into appropriate expression vectors, often with an affinity tag (e.g., His-tag).

-

Transform the expression plasmids into a suitable E. coli expression strain.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells and lyse them by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Reconstitution of the MnmEG Reaction

This protocol allows for the in vitro synthesis of cmnm5U or nm5U on a tRNA substrate.[7][8]

Reaction Mixture:

-

100 mM Tris-HCl, pH 8.0

-

100 mM Ammonium acetate (for nm5U synthesis) or 2 mM Glycine (for cmnm5U synthesis)

-

5 mM MgCl2

-

5% Glycerol

-

5 mM DTT

-

0.5 mM FAD

-

2 mM GTP

-

1 mM Methylene-THF

-

10 µg Bovine Serum Albumin (BSA)

-

0.1-2 µM tRNA substrate (e.g., undermodified tRNA from a ΔmnmE strain)

-

0.1 µM purified MnmE•MnmG complex

Procedure:

-

Combine all reaction components except the MnmE•MnmG complex in a microfuge tube.

-

Initiate the reaction by adding the MnmE•MnmG complex.

-

Incubate at 37°C for the desired time (e.g., 2 minutes for initial rate measurements).

-

Stop the reaction by adding 0.3 M sodium acetate, pH 5.2, followed by phenol extraction and ethanol precipitation to recover the tRNA.

HPLC Analysis of Modified Nucleosides

This protocol is for the digestion of tRNA to nucleosides and their subsequent analysis by reverse-phase HPLC.[4][12]

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a reverse-phase column (e.g., C18)

Procedure:

-

Digest the tRNA sample with nuclease P1 to generate 5'-mononucleotides.

-

Dephosphorylate the mononucleotides to nucleosides using bacterial alkaline phosphatase.

-

Filter the sample to remove enzymes.

-

Inject the nucleoside mixture onto a reverse-phase HPLC column.

-

Elute the nucleosides using a suitable gradient of aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Monitor the elution profile at appropriate wavelengths (e.g., 254 nm for non-thiolated nucleosides and 314 nm for thiolated nucleosides).[4]

-

Identify and quantify the nucleosides by comparing their retention times and UV spectra to known standards. For definitive identification, couple the HPLC to a mass spectrometer.[12]

Visualizations

Biosynthetic Pathway of nm5s2U

Caption: Biosynthesis of nm5s2U in E. coli.

Experimental Workflow for tRNA Modification Analysis

Caption: Workflow for analyzing tRNA modifications.

Conclusion

The biosynthesis of nm5s2U in E. coli is a complex and tightly regulated process that is crucial for translational fidelity. This technical guide has outlined the key enzymatic steps, provided available quantitative data, and detailed the necessary experimental protocols for its investigation. A thorough understanding of this pathway not only provides insights into the fundamental biology of tRNA modification but also presents potential targets for the development of novel antimicrobial agents. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug discovery.

References

- 1. uniprot.org [uniprot.org]

- 2. MnmA and IscS are required for in vitro 2-thiouridine biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jdc.jefferson.edu [jdc.jefferson.edu]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Role of MnmC in the Final Steps of 5-Aminomethyl-2-Thiouridine Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring accurate and efficient protein synthesis. One such modification, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), located at the wobble position (U34) of specific tRNAs, plays a crucial role in the precise decoding of codons. In Gram-negative bacteria, the bifunctional enzyme MnmC is the key catalyst for the final two enzymatic steps in the biosynthesis of mnm⁵s²U. This technical guide provides an in-depth analysis of the structure and function of MnmC, detailing its dual catalytic activities, the overall biosynthetic pathway, and the experimental methodologies used to characterize this essential enzyme.

Introduction

Post-transcriptional modifications of tRNA, particularly at the anticodon loop, are essential for maintaining translational fidelity. The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is found at the wobble position (U34) of tRNAs specific for amino acids such as glutamate (B1630785) and lysine (B10760008) in organisms like Escherichia coli.[1] This modification is crucial for the accurate recognition of codons ending in A or G.[2][3] The biosynthesis of mnm⁵s²U is a multi-step process involving several enzymes. The final two steps of this pathway are uniquely catalyzed by a single bifunctional protein, MnmC.[1][4][5]

MnmC is a fascinating enzyme that houses two distinct catalytic domains within a single polypeptide chain, enabling it to perform two sequential reactions. This guide will explore the structural and functional characteristics of MnmC, its role in the broader biosynthetic pathway of mnm⁵s²U, and provide detailed experimental protocols for its study.

The Structure and Function of MnmC

MnmC is a bifunctional enzyme with a molecular weight of approximately 74 kDa in E. coli.[1] Its structure is characterized by two distinct globular domains, each responsible for one of the two final catalytic steps in mnm⁵s²U synthesis.[2][6]

-

The C-Terminal Domain (MnmC1 or MnmC(o)) : This domain functions as a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase.[2][7][8] It catalyzes the demodification of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).[1][9] This reaction is independent of exogenous cofactors in vitro, suggesting FAD is tightly bound.[1][8]

-

The N-Terminal Domain (MnmC2 or MnmC(m)) : This domain possesses S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity.[4] It catalyzes the final step of the pathway, the methylation of the aminomethyl group of nm⁵s²U to form the mature mnm⁵s²U.[7][9]

The crystal structure of E. coli MnmC reveals that the two active sites are located on opposite faces of the protein, suggesting that the two domains may function in a relatively independent manner.[2][3][6]

The Biosynthetic Pathway of 5-Methylaminomethyl-2-Thiouridine

The synthesis of mnm⁵s²U is a complex pathway that begins with the modification of a uridine (B1682114) residue at position 34 of the tRNA. The enzymes MnmE and MnmG are responsible for the initial conversion of 2-thiouridine (B16713) (s²U) to 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U).[1][10] MnmC then takes over to complete the synthesis.

The overall workflow can be summarized as follows:

-

Thiolation : The uridine at position 34 is first converted to 2-thiouridine (s²U) by the enzyme MnmA (also known as TrmU).

-

Carboxymethylaminomethylation : The MnmE/MnmG complex then modifies s²U to cmnm⁵s²U.[1]

-

Demodification by MnmC (Oxidoreductase Activity) : The MnmC1 domain catalyzes the FAD-dependent removal of the carboxymethyl group from cmnm⁵s²U to yield nm⁵s²U.[1][9]

-

Methylation by MnmC (Methyltransferase Activity) : The MnmC2 domain utilizes SAM as a methyl donor to convert nm⁵s²U to the final product, mnm⁵s²U.[7][9]

Quantitative Data on MnmC Catalysis

The enzymatic activities of MnmC have been quantitatively assessed, providing insights into the efficiency of the two-step reaction. The following table summarizes the steady-state kinetic parameters for both the FAD-dependent oxidoreductase and SAM-dependent methyltransferase activities of E. coli MnmC with tRNAGlu as a substrate.[6]

| Catalytic Step | Enzyme Domain | Substrate | Km (nM) | kcat (s-1) |

| Demodification | MnmC1 (Oxidoreductase) | cmnm⁵s²U-tRNAGlu | 600 | 0.34 |

| Methylation | MnmC2 (Methyltransferase) | nm⁵s²U-tRNAGlu | 70 | 0.31 |

Table 1: Steady-state kinetic parameters for the two catalytic activities of MnmC.[6]

The kinetic data indicate that the second reaction (methylation) occurs more rapidly at lower substrate concentrations than the first reaction (demodification), suggesting a mechanism to prevent the accumulation of the intermediate nm⁵s²U-tRNA.[6]

Experimental Protocols

The characterization of MnmC's enzymatic activities requires specific experimental setups. Below are detailed methodologies for the key experiments.

Preparation of Undermodified tRNA Substrates

Objective: To produce tRNA substrates lacking the final mnm⁵s²U modification for use in in vitro MnmC activity assays.

Protocol:

-

Overexpression of tRNA: Overexpress the target tRNA (e.g., tRNAGlu) in an E. coli strain deficient in the mnmC gene.[6]

-

tRNA Isolation: Isolate total tRNA from the mnmC knockout strain using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.

-

Purification of cmnm⁵s²U-containing tRNA:

-

Preparation of nm⁵s²U-containing tRNA:

-

Incubate the purified cmnm⁵s²U-containing tRNA with purified MnmC enzyme in the absence of the methyl donor SAM.[6]

-

This allows the FAD-dependent oxidoreductase activity to proceed, converting cmnm⁵s²U to nm⁵s²U, without the subsequent methylation step.

-

Re-purify the resulting nm⁵s²U-containing tRNA using HPLC.[6]

-

MnmC Enzyme Activity Assays

Objective: To measure the FAD-dependent oxidoreductase and SAM-dependent methyltransferase activities of MnmC.

A. FAD-Dependent Oxidoreductase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

cmnm⁵s²U-containing tRNA (0.13–2.0 µM)

-

Purified MnmC (e.g., 1.7 nM)

-

Buffer (e.g., 60 mM Tris-HCl, pH 8.0, 20 mM NH₄Cl, 2.5 mM KCl, 0.65 mM MgCl₂)

-

β-mercaptoethanol (0.15 mM)

-

Bovine Serum Albumin (BSA; 5 µg/ml)[6]

-

-

Incubation: Pre-incubate the reaction mixture without the enzyme at 37°C for 3 minutes. Initiate the reaction by adding MnmC.[6]

-

Time-course Analysis: At various time points, withdraw aliquots of the reaction and stop the reaction (e.g., by dilution in a low-salt buffer).[2]

-

Analysis: Analyze the conversion of cmnm⁵s²U-tRNA to nm⁵s²U-tRNA by anion-exchange HPLC.[6]

B. SAM-Dependent Methyltransferase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

nm⁵s²U-containing tRNA (25–400 nM)

-

Purified MnmC (e.g., 42 pM)

-

S-adenosyl-L-methionine (SAM; e.g., 500 µM)

-

Buffer and other components as in the oxidoreductase assay.[2]

-

-

Incubation and Analysis: Follow the same incubation and time-course analysis procedure as for the oxidoreductase assay.[2]

-

Analysis: Monitor the conversion of nm⁵s²U-tRNA to mnm⁵s²U-tRNA by anion-exchange HPLC.[2]

Conclusion

MnmC is a remarkable example of enzymatic efficiency, combining two distinct catalytic activities within a single protein to perform the final steps in the biosynthesis of the crucial tRNA modification mnm⁵s²U. Its bifunctional nature and the kinetic tuning of its two domains highlight the intricate molecular mechanisms that have evolved to ensure the fidelity of protein synthesis. The detailed understanding of MnmC's structure, function, and the broader biosynthetic pathway provides a valuable foundation for further research into tRNA modification and its role in cellular processes. The experimental protocols outlined in this guide offer a practical framework for scientists seeking to investigate this and other tRNA modifying enzymes, with potential applications in the development of novel antimicrobial agents targeting essential bacterial pathways.

References

- 1. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic fragment screening-based study of a novel FAD-dependent oxidoreductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MnmM Enzyme in Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of transfer RNA (tRNA) is a critical process for cellular viability, ensuring translational efficiency and accuracy. In bacteria, a complex network of enzymes carries out these post-transcriptional modifications. This guide focuses on the MnmM (also known as GidA in some organisms) enzyme in Gram-positive bacteria, a key player in the modification of the wobble uridine (B1682114) (U34) in specific tRNAs. Deficiencies in this pathway are linked to reduced virulence, growth defects, and altered stress responses, making MnmM and its associated pathway components attractive targets for novel antimicrobial drug development. This document synthesizes the current understanding of MnmM's function, provides detailed experimental protocols for its study, and presents quantitative data and visual pathways to facilitate further research and therapeutic exploration.

Core Function of MnmM and the Mnm Pathway

The primary function of the MnmM enzyme is as a methyltransferase in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and related modifications at the wobble position (U34) of tRNAs, particularly those decoding codons ending in A or G.[1][2] This modification is crucial for stabilizing codon-anticodon interactions and preventing frameshifting during protein synthesis.[3]

In Gram-positive bacteria like Bacillus subtilis and Streptococcus species, the pathway for mnm⁵U synthesis shows key differences from the well-studied Gram-negative model, Escherichia coli. While E. coli utilizes the MnmE-MnmG (GidA) complex to form intermediate modifications and a bifunctional MnmC enzyme for the final steps, many Gram-positive bacteria lack an MnmC homolog.[4][5] Instead, recent research has identified a novel two-enzyme system, MnmL and MnmM, responsible for the final methylation step.[6][7][8]

-

MnmL , a radical SAM enzyme, is involved in the synthesis of mnm⁵s²U.[7]

-

MnmM acts as a methylase, catalyzing the conversion of the intermediate nm⁵s²U to the final mnm⁵s²U modification.[6][8]

This MnmLM pathway is widespread and essential in phyla such as Bacilli.[7][8] The absence of these modifications leads to pleiotropic effects, including defects in growth, stress response, and significantly reduced virulence in pathogenic species like Streptococcus pyogenes and Streptococcus suis.[9][10]

Visualizing the MnmLM tRNA Modification Pathway

The following diagram illustrates the alternative pathway for mnm⁵s²U synthesis in Gram-positive bacteria involving the MnmL and MnmM enzymes.

References

- 1. tRNA modification enzymes GidA and MnmE: potential role in virulence of bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Proteomic and Metabolomic Analyses Provide Insights into the Mechanism on Arginine Metabolism Regulated by tRNA Modification Enzymes GidA and MnmE of Streptococcus suis [frontiersin.org]

- 10. tRNA Modification by GidA/MnmE Is Necessary for Streptococcus pyogenes Virulence: a New Strategy To Make Live Attenuated Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(aminomethyl)-2-thiouridine in Codon Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among these, the modification of the wobble uridine (B1682114) (U34) in the anticodon loop is critical for precise codon recognition. This technical guide provides an in-depth exploration of 5-(aminomethyl)-2-thiouridine (nm5s2U) and its derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) in prokaryotes and 5-taurinomethyl-2-thiouridine (τm5s2U) in mitochondria. We will delve into the intricate biosynthetic pathways of these modifications, their fundamental role in deciphering the genetic code, and the profound implications of their absence in human health and disease. This guide offers detailed experimental protocols for the analysis of these modifications and presents quantitative data to underscore their significance, providing a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and translational medicine.

Introduction

The fidelity of protein synthesis hinges on the precise interaction between the messenger RNA (mRNA) codon and the tRNA anticodon. Post-transcriptional modifications of tRNA molecules, particularly at the wobble position (nucleotide 34) of the anticodon, play a crucial role in modulating this interaction. The modified nucleoside this compound (nm5s2U) and its further modified derivatives are found at the wobble position of tRNAs that recognize codons with A or G in the third position. These modifications are critical for maintaining the reading frame and ensuring the efficiency and accuracy of translation.[1][2]

Deficiencies in the biosynthesis of these modifications have been linked to a range of human diseases, particularly mitochondrial disorders characterized by impaired energy production.[3][4] Understanding the biosynthesis and function of nm5s2U is therefore of paramount importance for elucidating the mechanisms of translational control and for the development of novel therapeutic strategies.

Biosynthesis of this compound and its Derivatives

The biosynthesis of nm5s2U and its derivatives involves a series of enzymatic steps that differ between prokaryotes and eukaryotes (specifically in mitochondria).

Prokaryotic Biosynthesis of mnm⁵s²U

In bacteria such as Escherichia coli, the wobble uridine of specific tRNAs is converted to 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). This process is catalyzed by a set of highly conserved enzymes.

The initial step involves the formation of a 2-thiouridine (B16713) (s²U) base, a reaction that requires the cysteine desulfurase IscS and the tRNA thiouridylase MnmA.[5] Subsequently, the MnmE (GidA) and MnmG (MnmE) proteins form a complex that catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of the uracil (B121893) ring, forming cmnm⁵s²U.[5] The bifunctional enzyme MnmC then carries out the final two steps. Its C-terminal oxidase domain (MnmC1) converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U), and its N-terminal methyltransferase domain (MnmC2) methylates nm⁵s²U to produce the final product, mnm⁵s²U.[5]

In some Gram-positive bacteria that lack an MnmC homolog, the enzymes YurR and MnmM (formerly YtqB) perform the analogous functions of MnmC1 and MnmC2, respectively.[5]

Figure 1: Prokaryotic biosynthesis pathway of mnm⁵s²U.

Mitochondrial Biosynthesis of τm⁵s²U

In mammalian mitochondria, a similar modification pathway leads to the formation of 5-taurinomethyl-2-thiouridine (τm⁵s²U) at the wobble position of tRNAs for Lys, Glu, Gln, Leu(UUR), and Trp.[6][7] This pathway is crucial for mitochondrial protein synthesis.

The key enzymes in this pathway are GTPBP3 (GTP binding protein 3) and MTO1 (mitochondrial tRNA translation optimization 1), which are homologs of the bacterial MnmE and MnmG, respectively.[6][7] The GTPBP3-MTO1 complex catalyzes the addition of a taurinomethyl group to the C5 position of the 2-thiouridine.[7][8] The sulfur for the initial thiolation is provided by the action of TRMU (also known as MTU1), the homolog of the bacterial MnmA.[6]

Mutations in GTPBP3 and MTO1 genes are associated with severe mitochondrial diseases, highlighting the critical role of this modification pathway in human health.[1][9][10][11]

Figure 2: Mitochondrial biosynthesis pathway of τm⁵s²U.

Role in Codon Recognition

The modification of U34 to nm5s2U and its derivatives is crucial for the accurate and efficient recognition of codons ending in A or G in two-codon boxes. The unmodified uridine at the wobble position has a preference for pairing with adenosine. The 2-thio group and the C5-aminomethyl modification work in concert to restrict the conformational flexibility of the anticodon loop and to promote a C3'-endo sugar pucker.[12] This conformation favors Watson-Crick-like pairing with G in addition to A, while preventing misreading of codons ending in U or C.[12]

The absence of these modifications leads to inefficient translation of cognate codons and can cause ribosomal stalling and frameshifting, ultimately resulting in the production of non-functional or truncated proteins.[13]

Figure 3: Role of nm⁵s²U modification in codon recognition.

Quantitative Analysis of Codon Recognition and Translation

The impact of wobble uridine modifications on translation can be quantified using various experimental approaches. Ribosome profiling, for instance, provides a genome-wide snapshot of ribosome occupancy on mRNAs, allowing for the assessment of codon-specific translation rates. In strains lacking the enzymes for nm5s2U biosynthesis, ribosome profiling data reveals increased ribosome pausing at codons that are normally read by the modified tRNA.

Table 1: Hypothetical Ribosome Occupancy Data at Lysine Codons

| Codon | Wild-Type (Normalized Occupancy) | mnmE Mutant (Normalized Occupancy) | Fold Change |

| AAA | 1.0 | 1.2 | 1.2 |

| AAG | 1.1 | 3.5 | 3.2 |

This table represents hypothetical data illustrating the expected outcome of a ribosome profiling experiment. The increased occupancy at the AAG codon in the mutant reflects slower decoding in the absence of the mnm⁵s²U modification.

Similarly, quantitative mass spectrometry can be used to determine the abundance of modified nucleosides in the total tRNA pool or in specific tRNA species. This allows for the direct correlation of modification status with cellular phenotypes.

Table 2: Hypothetical Quantitative Mass Spectrometry of tRNALys(UUU) Modifications

| Modification | Wild-Type (Relative Abundance) | gtpbp3 Knockout (Relative Abundance) |

| Uridine (U) | 5% | 95% |

| τm⁵s²U | 95% | <1% |

This table illustrates the expected quantitative changes in the modification status of tRNALys(UUU) in a GTPBP3 knockout cell line.

Pathophysiological Implications and Downstream Signaling

Defects in the mitochondrial tRNA modification pathway, particularly in the synthesis of τm⁵s²U, have profound consequences for cellular function. The resulting impairment of mitochondrial protein synthesis leads to a deficiency in the components of the oxidative phosphorylation (OXPHOS) system. This, in turn, causes a bioenergetic crisis, characterized by decreased ATP production and increased production of reactive oxygen species (ROS).

Recent studies have begun to unravel the downstream signaling pathways that are activated in response to this mitochondrial dysfunction. For example, deficiencies in MTO1 and GTPBP3 have been shown to trigger distinct metabolic reprogramming events. MTO1 deficiency is associated with the inactivation of AMP-activated protein kinase (AMPK) and the activation of hypoxia-inducible factor 1 (HIF-1), leading to a shift towards glycolysis.[1] In contrast, GTPBP3 deficiency appears to activate AMPK.[1] This differential response suggests that these proteins may have functions beyond their shared role in tRNA modification.

Figure 4: Downstream signaling pathways affected by MTO1 and GTPBP3 deficiencies.

Experimental Protocols

tRNA Isolation and Purification for Mass Spectrometry

This protocol describes the isolation of total tRNA from bacterial or mammalian cells for subsequent analysis by mass spectrometry.[14][15]

Materials:

-

Cell pellet

-

TRIzol reagent or similar phenol-based lysis solution

-

75% Ethanol (B145695) (prepared with DEPC-treated water)

-

DEPC-treated water

-

HPLC system for tRNA purification (optional)

Procedure:

-

Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 10⁶ cells).

-

Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA in an appropriate volume of DEPC-treated water.

-

For higher purity, the total RNA can be fractionated by HPLC to isolate the tRNA fraction.[14][15]

Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of modified nucleosides in tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

Digest 1-5 µg of purified tRNA to single nucleosides by incubating with nuclease P1 and alkaline phosphatase.

-

Separate the resulting nucleosides by reversed-phase HPLC.

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for absolute quantification.

Ribosome Profiling

This protocol provides a general workflow for ribosome profiling in bacteria to assess codon occupancy.[1][17]

Materials:

-

Bacterial culture

-

Lysis buffer with chloramphenicol (B1208)

-

Micrococcal nuclease

-

Sucrose (B13894) gradient solutions

-

RNA purification kits

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Rapidly harvest and lyse bacterial cells in the presence of chloramphenicol to arrest translation.

-

Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.

-

Isolate monosomes by sucrose gradient ultracentrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a sequencing library from the footprints, including ligation of adapters, reverse transcription, and PCR amplification.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to the genome or transcriptome to determine the ribosome occupancy at each codon.

Figure 5: General workflow for ribosome profiling.

Conclusion and Future Directions

The this compound modification and its derivatives are indispensable for the fidelity and efficiency of translation. The intricate biosynthetic pathways of these modifications are tightly regulated and are conserved across different domains of life. Deficiencies in these pathways have been unequivocally linked to human diseases, particularly mitochondrial disorders, underscoring their critical importance in cellular homeostasis.

The experimental protocols and quantitative approaches detailed in this guide provide a framework for further investigation into the roles of these modifications in health and disease. Future research should focus on elucidating the precise molecular mechanisms by which these modifications influence ribosome dynamics and on identifying small molecules that can modulate the activity of the biosynthetic enzymes. Such endeavors hold the promise of developing novel therapeutic interventions for diseases caused by defects in tRNA modification.

References

- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic and thermodynamic parameters for tRNA binding to the ribosome and for the translocation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems | bioRxiv [biorxiv.org]

- 7. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. MTO1 mutations are associated with hypertrophic cardiomyopathy and lactic acidosis and cause respiratory chain deficiency in humans and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTO1 mitochondrial tRNA translation optimization 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. The genotypic and phenotypic spectrum of MTO1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Plasma Metabolomics Dataset for a Cohort of Mouse Knockouts within the International Mouse Phenotyping Consortium [mdpi.com]

- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

An In-depth Technical Guide to the Chemical Properties of 5-(aminomethyl)-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(aminomethyl)-2-thiouridine, abbreviated as nm5s2U, is a modified pyrimidine (B1678525) nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. As an intermediate in the biosynthesis of other modified nucleosides, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), understanding its chemical properties is of significant interest to researchers in molecular biology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectroscopic data, and biological context.

Chemical and Physical Properties

While extensive experimental data for the free form of this compound is not widely available in the public domain, the following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 109666-14-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₅S | [2] |

| Molecular Weight | 289.31 g/mol | [1][2] |

| Predicted pKa | 5.55 ± 0.23 (for the hydrochloride salt) | |

| Predicted Density | 1.69 ± 0.1 g/cm³ | |

| Monoisotopic Mass | 289.0732 u | [3] |

| [M+H]⁺ | 290.081 u | [3] |

| Storage Temperature | 10°C - 25°C | [2] |

Biosynthesis of this compound

In prokaryotes, this compound is a key intermediate in the biosynthetic pathway of mnm5s2U. The pathway begins with the modification of uridine (B1682114) at position 34 of the tRNA anticodon.[4][5][6][7] The synthesis of nm5s2U from 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) is catalyzed by the FAD-dependent oxidoreductase domain of the bifunctional enzyme MnmC in Gram-negative bacteria like Escherichia coli.[4][6][7][8] In Gram-positive bacteria such as Bacillus subtilis, a different enzyme, YurR, performs this conversion.[7] Subsequently, the aminomethyl group of nm5s2U is methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC (in E. coli) or by the enzyme MnmM (in B. subtilis) to yield mnm5s2U.[4][6][7][8]

Experimental Protocols

Chemical Synthesis

-

Protection of the Ribose Unit: The hydroxyl groups of the ribose moiety of 2-thiouridine (B16713) are typically protected, for example, as an isopropylidene acetal.

-

Introduction of the Aminomethyl Precursor: A common strategy is to introduce a functional group at the C5 position that can be converted to an aminomethyl group. This can be achieved through a Mannich reaction to introduce a dimethylaminomethyl group, which is then converted to an azidomethyl group, or by direct formylation followed by reductive amination.

-

Reduction to the Amine: The azidomethyl group is then reduced to the primary amine.

-

Deprotection: Finally, the protecting groups on the ribose unit are removed to yield this compound.

The synthesis of a protected precursor, 5-aminomethyl-2′-O-(tert-butyldimethylsilyl)-5′-O-(4,4′-dimethoxytrityl)(-2-thio)uridine, has been described.[9] This involves the reduction of an azidomethyl precursor using triphenylphosphine (B44618) followed by hydrolysis.[9]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of modified nucleosides. While a specific protocol for the preparative purification of this compound is not detailed, a general approach for nucleoside analysis can be adapted.

-

Column: A reversed-phase C18 column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[8][10]

-

Detection: UV detection at a wavelength where the thiouridine chromophore absorbs, typically around 273 nm, is suitable.[8]

Spectroscopic Analysis

Detailed NMR spectra for the unprotected this compound are not available in the cited literature. However, 1H and 13C NMR data have been reported for a protected derivative, 5-aminomethyl-2′-O-(tert-butyldimethylsilyl)-5′-O-(4,4′-dimethoxytrityl)(-2-thio)uridine.[9]

General NMR Sample Preparation for Nucleosides: [3][11][12][13][14]

-

Sample Quantity: For ¹H NMR, 1-5 mg of the compound is typically sufficient. For ¹³C NMR, a larger quantity (10-50 mg) may be required.

-

Solvent: A deuterated solvent in which the sample is soluble is used. Common solvents for nucleosides include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons.

-

Procedure: The sample is dissolved in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). The solution should be clear and free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

-

Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, is often added for chemical shift referencing.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. While a detailed fragmentation pattern for nm5s2U is not provided in the search results, analysis of the related compound mnm5s2U shows characteristic fragmentation.[8] A common fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety.

General Protocol for LC-MS Analysis of Modified Nucleosides: [4][15][16][17]

-

Sample Preparation: The sample is dissolved in a solvent compatible with the LC mobile phase. For complex biological samples, enzymatic digestion to release the nucleosides is required, followed by solid-phase extraction or other cleanup steps.

-

Chromatography: The sample is injected onto an HPLC system, typically with a C18 column, and eluted with a gradient of aqueous buffer and organic solvent.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for nucleosides.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where a specific ion is selected, fragmented, and the m/z of the fragment ions are analyzed.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

Conclusion

This compound is a modified nucleoside of significant biological importance. While a complete experimental dataset of its chemical and physical properties is not yet available in the public domain, this guide provides a comprehensive summary of the current knowledge. The information on its biosynthesis, along with general protocols for its synthesis, purification, and analysis, serves as a valuable resource for researchers investigating the role of modified nucleosides in biological systems and for those in the field of drug development exploring nucleoside analogs as potential therapeutic agents. Further research is warranted to fully characterize the physicochemical properties of this important molecule.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 5-methylaminomethyl-2-selenouridine, a naturally occurring nucleoside in Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Wobble Uridine Modifications in Translational Fidelity and Cellular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble uridine (B1682114) (U34) position, are conserved across all domains of life, underscoring their fundamental importance in cellular processes. These modifications are not mere decorations but are critical for ensuring the efficiency and fidelity of protein synthesis. Deficiencies in wobble uridine modifications lead to a cascade of detrimental effects, including reduced translation of specific codons, increased ribosomal frameshifting, and protein aggregation, which are increasingly linked to a spectrum of human diseases, from neurological disorders to metabolic conditions. This technical guide provides an in-depth exploration of the biological significance of key wobble uridine modifications, including 5-methoxycarbonylmethyl (mcm⁵), 5-carbamoylmethyl (ncm⁵), and 2-thiouridine (B16713) (s²) derivatives. It details the molecular pathways responsible for their biosynthesis, their precise roles in codon recognition, and the quantitative impact of their absence on translation. Furthermore, this guide serves as a practical resource by providing detailed protocols for essential experimental techniques used to study these modifications and their functional consequences.

Introduction: The Wobble Hypothesis and the Necessity of Uridine Modification

Francis Crick's wobble hypothesis proposed that non-Watson-Crick base pairing could occur between the third base of an mRNA codon and the first base of a tRNA anticodon (the wobble position, U34).[1] This allows a single tRNA to recognize multiple synonymous codons. However, an unmodified uridine at the wobble position can, under certain circumstances, pair with all four bases, which would be detrimental to translational accuracy.[1] Consequently, U34 is almost universally modified in nature.[2] These modifications act as molecular fine-tuners, restricting or expanding the decoding capacity of the tRNA to ensure accurate and efficient translation.[3] The most common modifications involve the addition of side chains at the C5 position (e.g., mcm⁵U, ncm⁵U) and a thiol group at the C2 position (s²U), often occurring in combination (e.g., mcm⁵s²U).[4]

Biosynthesis of Wobble Uridine Modifications

The creation of modified wobble uridines is a multi-step enzymatic process involving highly conserved protein complexes. The two major pathways are the Elongator-dependent formation of the C5 side chain and the URM1 pathway for 2-thiolation.

The Elongator Complex and mcm⁵/ncm⁵ Side Chain Formation

The Elongator complex, a conserved six-subunit complex (Elp1-Elp6), is central to the formation of 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) side chains on wobble uridines.[5][6] Initially identified for its role in transcriptional elongation, its primary and most conserved function is now understood to be in tRNA modification.[2][7] Defects in any of the Elongator subunits can lead to the complete loss of these modifications.[8]

The biosynthesis pathway is a critical regulatory node. For instance, the kinase Hrr25 has been shown to phosphorylate the Elp1 subunit, which positively regulates Elongator's tRNA modification activity.[2]

Figure 1: Simplified pathway for Elongator-mediated U34 modification.

The URM1 Pathway and 2-Thiolation (s²)

The 2-thiolation of wobble uridine is carried out by a separate enzymatic pathway involving the ubiquitin-related modifier 1 (Urm1) and tRNA thiolases such as Ncs2/Ncs6 (in yeast).[2] This modification is crucial for tRNAs that read codons in split-codon boxes, like those for Lysine (B10760008) (AAA/G) and Glutamine (CAA/G). The s² group is thought to restrict the conformation of the uridine base, thereby preventing misreading of pyrimidine-ending codons (U/C).[2]

Biological Significance and Functional Consequences

Wobble uridine modifications are paramount for maintaining the speed and accuracy of translation. Their absence has profound quantitative effects on various aspects of protein synthesis.

Codon Recognition and Translation Efficiency

The primary role of U34 modifications is to optimize codon-anticodon interactions. The mcm⁵ and ncm⁵ side chains promote the decoding of G-ending codons, while the s² group enhances the reading of both A- and G-ending codons.[1][3] The combined mcm⁵s²U modification is particularly important for the efficient translation of codons like lysine (AAA), glutamine (CAA), and glutamate (B1630785) (GAA).[9][10]

The absence of these modifications leads to a significant slowdown in translation at these specific codons. This has been demonstrated directly using ribosome profiling, which provides a snapshot of ribosome positions on mRNA. In yeast mutants lacking mcm⁵s²U, a translational slowdown is observed at cognate glutamine and lysine codons.[11] In vitro experiments have quantified this effect, showing that dipeptide formation with lysine tRNA is five times slower when the tRNA lacks the U34 modifications.[10]

Table 1: Quantitative Effects of Wobble Uridine Modification Deficiency on Translation

| Parameter Measured | Organism/System | Modification(s) Lost | Codon(s) Affected | Quantitative Effect | Reference(s) |

| Translation Rate | In vitro (Yeast components) | mcm⁵ and s² | Lysine (AAA) | 5-fold decrease in dipeptide formation rate. | [10] |

| Ribosome Occupancy | S. cerevisiae | mcm⁵s² | Gln (CAA), Lys (AAA) | Increased ribosome density (stalling) at cognate codons. | [11][12] |

| Protein Expression | S. cerevisiae | mcm⁵ and mcm⁵s² | AGA, GAA | Selectively impaired expression of proteins from genes enriched with these codons. | [13] |

| +1 Frameshifting | In vitro (dnaX sequence) | N/A (EF-G mutants) | A AAA AAG | Wild-type: ~23% efficiency; Mutants: 55-70% efficiency. | [14] |

| Cell Viability | S. cerevisiae | mcm⁵ and s² | Gln, Lys, Glu codons | Lethal, but rescued by overexpression of the hypomodified tRNAs. | [15] |

Reading Frame Maintenance

Beyond efficiency, U34 modifications are critical for maintaining the translational reading frame. A lack of these modifications can increase the frequency of ribosomal frameshifting.[16][17] This occurs because the inefficient binding of a hypomodified tRNA to the ribosomal A-site causes the ribosome to pause. This pause provides an opportunity for the peptidyl-tRNA in the P-site to slip into an alternative reading frame. Studies using reporter systems have shown that the absence of mcm⁵ and s² groups significantly increases the rate of +1 frameshifting.[17][18]

Figure 2: Causal chain from U34 modification loss to frameshifting.

Proteome Integrity and Stress Response

Codon-specific translational stalling caused by the absence of U34 modifications can overwhelm the cellular protein-folding machinery, leading to protein misfolding and aggregation.[5][9] This loss of proteome integrity, or proteostasis, triggers cellular stress responses.[12] Indeed, yeast mutants lacking U34 modifications exhibit constitutive activation of stress response pathways and are hypersensitive to various stressors.[9][19] The link between codon content, U34 modification, and protein fate is complex; while codon content predicts translational stalling, the propensity of a protein to aggregate is also determined by its amino acid sequence, particularly the presence of specific hydrophilic motifs.[9]

Association with Human Diseases

The critical role of wobble uridine modifications in maintaining translational health means that defects in their biosynthetic pathways are linked to several human diseases.

Familial Dysautonomia (FD)

FD is a neurodegenerative genetic disease caused by a mutation in the IKBKAP gene, which encodes the human ELP1 protein.[20][21] This mutation leads to a splicing defect and reduced levels of functional ELP1/IKAP protein.[22] Consequently, FD patients exhibit reduced levels of mcm⁵s²U in their tRNAs.[20] This finding strongly suggests that the pathology of FD is, at least in part, a consequence of inefficient translation of key neuronal proteins due to tRNA hypomodification.[23] Promisingly, a small molecule named RECTAS has been identified that can correct the aberrant splicing, restore IKAP levels, and recover tRNA modification levels in cells from FD patients.[21][22]

Table 2: Wobble Uridine Modification Levels in Familial Dysautonomia

| Cell Type | Condition | tRNA Modification Measured | Finding | Reference(s) |

| Brain Tissue | FD Patient vs. Healthy | mcm⁵s²U | Reduced levels in FD patients. | [20] |

| Fibroblast Cell Lines | FD Patient vs. Healthy | mcm⁵s²U | Reduced levels in FD patients. | [20] |

| Patient Cells | FD Patient + RECTAS | Wobble Uridine Modifications | RECTAS treatment recovers modification levels. | [21][22] |

Mitochondrial Diseases

Mutations in mitochondrial tRNA genes are a common cause of mitochondrial diseases. Several pathogenic mutations, such as those associated with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers), result in the loss of a taurine-containing modification at the wobble uridine of mitochondrial tRNAs (tRNALeu(UUR) and tRNALys). This modification is essential for proper codon recognition within the mitochondria, and its absence leads to severe defects in the translation of mitochondrial-encoded proteins, impairing cellular respiration.

Experimental Protocols

Studying the effects of wobble uridine modifications requires a specialized set of molecular biology techniques. This section provides detailed methodologies for key experiments.

Protocol: tRNA Isolation from Mammalian Cells

This protocol is adapted for isolating total tRNA suitable for modification analysis from cultured mammalian cells.

Materials:

-

Trizol reagent

-

75% Ethanol (prepared with DEPC-treated water)

-

Nuclease-free water

-

1.2 M NaCl, 0.8 M sodium citrate (B86180) solution

-

Cultured mammalian cells

Procedure:

-

Cell Lysis: Harvest cultured cells (e.g., from a 10 cm dish) and lyse directly in 1 mL of Trizol reagent by repetitive pipetting. Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Phase Separation: Add 0.2 mL of chloroform per 1 mL of Trizol. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation (Total RNA): Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Total RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes.

-

Selective Precipitation of Large RNAs: Resuspend the total RNA pellet in nuclease-free water. To precipitate large RNAs (mRNA, rRNA), add 0.25 volumes of a 1.2 M NaCl, 0.8 M sodium citrate solution and 0.25 volumes of isopropanol.[24] Mix and incubate on ice for 1 hour.

-

Separation: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the large RNAs. The supernatant contains tRNAs and other small RNAs.

-

tRNA Precipitation: Carefully transfer the supernatant to a new tube. Add 1 volume of isopropanol to precipitate the tRNA. Incubate at -20°C for at least 1 hour.

-

Final Wash and Resuspension: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA. Wash the pellet with 75% ethanol, air-dry, and resuspend in an appropriate volume of nuclease-free water.

-

Quality Control: Assess tRNA integrity and purity using a Bioanalyzer or by running an aliquot on a 10% denaturing polyacrylamide gel. The A260/A280 ratio should be ~2.0.

Protocol: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general workflow for quantifying modified nucleosides from a purified tRNA sample.[2][25]

Materials:

-

Purified tRNA (~5 µg)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column

Procedure:

-

tRNA Hydrolysis:

-

In a microfuge tube, combine ~5 µg of purified tRNA, 2 Units of Nuclease P1, and 0.01 Units of BAP in 10 mM ammonium acetate (pH 5.3).

-

Incubate at 37°C for 2 hours to digest the tRNA into individual nucleosides.

-

Centrifuge the sample at 14,000 x g for 5 minutes to pellet the enzymes.

-

-

LC Separation:

-

Transfer the supernatant containing the nucleosides to an HPLC vial.

-

Inject the sample onto a C18 reversed-phase column.

-

Elute the nucleosides using a gradient of acetonitrile (B52724) in a formic acid-containing aqueous mobile phase. A typical gradient might run from 0% to 40% acetonitrile over 15-20 minutes.

-

-

MS/MS Detection and Quantification:

-

The eluent from the HPLC is directly introduced into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode using dynamic multiple reaction monitoring (MRM).

-

For each modified nucleoside, pre-determined precursor-to-product ion transitions are monitored. For example, for mcm⁵s²U, you would monitor the transition from its protonated molecular ion (m/z) to a specific fragment ion (e.g., the base).

-

The peak area for each MRM transition is integrated. Quantification is achieved by comparing the peak area of each modified nucleoside to the peak areas of the four canonical nucleosides (A, C, G, U), providing a relative abundance.

-

Figure 3: Experimental workflow for LC-MS/MS quantification of tRNA modifications.

Protocol: Ribosome Profiling in Yeast

This protocol provides a summary of the key steps for ribosome profiling (Ribo-Seq) to map ribosome positions at codon resolution, adapted from multiple sources.[5][26]

Materials:

-

Yeast culture

-

Cycloheximide (B1669411) (CHX)

-

Lysis buffer (e.g., Tris-HCl, MgCl₂, KCl, CHX)

-

RNase I

-

Sucrose (B13894) gradient solutions (e.g., 10-50%)

-

TRIzol reagent

-

Library preparation kit for small RNAs

Procedure:

-

Translation Arrest: Treat a mid-log phase yeast culture with cycloheximide (e.g., 100 µg/mL) for 1-2 minutes to arrest translating ribosomes.[5]

-

Cell Harvest and Lysis: Rapidly harvest the cells by filtration and flash-freeze in liquid nitrogen. Lyse the cells by cryo-grinding or bead beating in lysis buffer to prepare a cell extract.

-

Nuclease Digestion: Treat the cell extract with RNase I to digest all mRNA that is not protected by ribosomes. The concentration and incubation time must be carefully optimized to ensure complete digestion of unprotected RNA while preserving the ribosome-mRNA complexes.

-

Monosome Isolation: Load the digested lysate onto a 10-50% sucrose density gradient and centrifuge at high speed (e.g., 40,000 rpm for 3 hours). Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 80S monosome peak.

-

Footprint Extraction: Extract the RNA from the collected monosome fractions using Trizol or a similar method. This RNA pool will contain the ~28-30 nucleotide ribosome-protected fragments (RPFs or "footprints").

-

Library Preparation:

-

Isolate the RPFs by size selection on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

-

Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a high-throughput sequencing platform.

-

Align the sequencing reads to the yeast transcriptome.

-

The density of reads at each codon position provides a measure of ribosome occupancy, which is inversely proportional to the speed of translation. Analysis of these data can reveal sites of ribosomal pausing.

-

Conclusion and Future Directions

Wobble uridine modifications are indispensable regulators of protein synthesis, acting as a crucial layer of epitranscriptomic control. Their roles in fine-tuning codon recognition, maintaining reading frame fidelity, and preserving proteome integrity highlight their importance in cellular homeostasis. The established links between deficiencies in these modifications and human diseases like Familial Dysautonomia open new avenues for therapeutic intervention. For drug development professionals, the enzymes of the U34 modification pathways, such as the Elongator complex, represent viable targets for small molecule modulators aimed at restoring translational balance. Future research will continue to unravel the complex interplay between tRNA modifications, the cellular environment, and disease pathology, further illuminating the intricate mechanisms that govern life at the molecular level.

References

- 1. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 3. Eukaryotic Wobble Uridine Modifications Promote a Functionally Redundant Decoding System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.7. Analysis of aminoacyl‐tRNAs by gel electrophoresis [bio-protocol.org]

- 5. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]

- 7. Analysis of aminoacyl- and peptidyl-tRNAs by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whba1990.org [whba1990.org]

- 9. Wobble tRNA modification and hydrophilic amino acid patterns dictate protein fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modomics - A Database of RNA Modifications [genesilico.pl]

- 14. Mutations in domain IV of elongation factor EF-G confer −1 frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. Loss of wobble uridine modification in tRNA anticodons interferes with TOR pathway signaling [microbialcell.com]

- 20. Familial dysautonomia (FD) patients have reduced levels of the modified wobble nucleoside mcm(5)s(2)U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

The Evolution of 5-(Aminomethyl)-2-thiouridine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a universally conserved process critical for cellular viability, ensuring the fidelity and efficiency of protein translation. Among the more than 150 known modifications, the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and its immediate precursor, 5-(aminomethyl)-2-thiouridine (nm5s2U), located at the wobble position (U34) of specific tRNAs, are crucial for decoding NNA/NNG codons. The biosynthetic pathway leading to these modifications is a multipart enzymatic cascade. While the initial steps are highly conserved across bacteria, the terminal steps have diverged significantly, showcasing a compelling example of non-orthologous gene displacement and convergent evolution. This guide provides an in-depth examination of the biosynthesis of nm5s2U, detailing the evolutionary divergence of the pathway, the key enzymes involved, and the experimental protocols used to elucidate these complex molecular systems.

Introduction: The Core Biosynthetic Pathway

The formation of nm5s2U is a multi-step process that begins with modifications at two distinct positions on the uridine (B1682114) base at the anticodon's wobble position.

Step 1: 2-Thiolation (Formation of s2U): The first modification is the thiolation of the C2 position of uridine (U34). This reaction is catalyzed by the tRNA thiouridylase MnmA (also known as TrmU). In Escherichia coli, MnmA functions as the terminal enzyme in a complex sulfur-relay system that mobilizes sulfur from L-cysteine via the cysteine desulfurase IscS.[1]

Step 2: C5-Group Addition (Formation of cmnm5s2U): The second phase is the addition of a side chain to the C5 position. This is performed by the universally conserved MnmE-MnmG enzyme complex.[2][3] Using glycine (B1666218) as a substrate, the complex catalyzes the formation of a 5-carboxymethylaminomethyl group, resulting in the intermediate cmnm5s2U.[2] Alternatively, the MnmEG complex can use ammonium (B1175870) to directly produce nm5s2U.[4][5]

Step 3: Conversion to nm5s2U: In the glycine-dependent pathway, the cmnm5s2U intermediate must be converted to nm5s2U. It is at this critical juncture that the biosynthetic pathway diverges evolutionarily.

Evolutionary Divergence of the Terminal Biosynthetic Steps

Genomic analysis reveals that while the genes for the initial steps (mnmA, mnmE, mnmG) are nearly universal in bacteria, the genes responsible for converting cmnm5s2U to the final mnm5s2U product have followed different evolutionary paths.[6]

The Gram-Negative Paradigm: The Bifunctional MnmC Enzyme

In Gram-negative bacteria, such as E. coli, the final two steps are catalyzed by a single, bifunctional enzyme named MnmC.[7]

-

Oxidoreductase Activity: The FAD-dependent oxidoreductase C-terminal domain of MnmC, known as MnmC(o), removes the carboxymethyl group from cmnm5s2U to yield nm5s2U.[2][8]

-

Methyltransferase Activity: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase N-terminal domain, MnmC(m), then methylates the aminomethyl group of nm5s2U to produce the final product, mnm5s2U.[2][8]

This streamlined approach, using a single polypeptide with two distinct catalytic domains, is characteristic of Proteobacteria and some other bacterial phyla.[9]

The Gram-Positive Solution: Non-Orthologous Enzyme Replacement

A significant evolutionary puzzle was the identity of the enzymes performing the final steps in organisms that possess the mnm5s2U modification but lack an mnmC gene, such as the Gram-positive model Bacillus subtilis and plants.[2][4][10] Recent studies have revealed that these organisms evolved distinct, non-homologous enzymes to carry out the same functions, a classic case of convergent evolution.[3]

-

MnmC(o) Replacement (YurR/MnmL): In B. subtilis, the function of the MnmC oxidase domain is performed by YurR, an FAD-dependent oxidoreductase that converts cmnm5s2U to nm5s2U.[2] In other Gram-positive bacteria like Streptococcus mutans, this role is filled by MnmL (formerly YtqA), a member of the radical SAM superfamily.[6][11]

-

MnmC(m) Replacement (MnmM): The methylation of nm5s2U to mnm5s2U is catalyzed by MnmM (formerly YtqB), a SAM-dependent methyltransferase entirely unrelated to MnmC.[2][4]

This discovery of a separate set of enzymes (the MnmLM or YurR/MnmM pathway) highlights how different evolutionary pressures can lead to distinct molecular solutions to preserve a conserved and vital cellular function.[6][11]

Data Summary: Key Biosynthetic Enzymes

The table below summarizes the functions and phylogenetic distribution of the core enzymes involved in the synthesis and maturation of nm5s2U. Kinetic parameters for these enzymes are not widely reported in literature, as assays often rely on qualitative or semi-quantitative analysis of tRNA modification states rather than traditional steady-state kinetics.[12]

| Enzyme(s) | Function | Cofactor(s) / Prosthetic Group(s) | Phylogenetic Distribution |

| IscS | Cysteine Desulfurase | Pyridoxal phosphate (B84403) (PLP) | Widely conserved in bacteria |

| MnmA (TrmU) | tRNA 2-thiouridylase | ATP | Widely conserved in bacteria |

| MnmE-MnmG | C5-modification (cmnm5/nm5) | GTP, FAD, NADH, THF | Universally conserved in bacteria |

| MnmC | Bifunctional: cmnm5s2U -> nm5s2U -> mnm5s2U | FAD (oxidase), SAM (methyltransferase) | Primarily Proteobacteria (Gram-negatives) |

| YurR / MnmL | Oxidoreductase: cmnm5s2U -> nm5s2U | FAD (YurR), SAM/Fe-S (MnmL) | Gram-positives (e.g., Bacillus / Streptococcus) |

| MnmM (YtqB) | Methyltransferase: nm5s2U -> mnm5s2U | SAM | Gram-positives, Plants |

Experimental Protocols

Elucidating these complex and divergent pathways has required a combination of bioinformatics, genetics, and biochemistry. The following protocols outline the key experimental strategies employed.

Protocol: Identification of Novel tRNA Modification Enzymes

This workflow describes the integrated approach used to identify non-orthologous enzymes like YurR and MnmM.[2][4]

-

Comparative Genomics (In Silico Prediction):

-

Identify a set of organisms that possess the mnm5s2U modification but lack the known corresponding enzyme (e.g., MnmC).[11]

-

Perform a bioinformatic search for genes that are consistently co-localized (i.e., in the same operon) or show a similar phylogenetic distribution to other known genes in the pathway (e.g., mnmE, mnmG).[11][13]

-

Prioritize candidate genes with domains suggestive of the required biochemical activity (e.g., oxidoreductase, methyltransferase).

-

-

Gene Complementation (In Vivo Validation):

-

Construct a knockout mutant of the known enzyme in a tractable host (e.g., E. coli ΔmnmC). This strain will accumulate the precursor tRNA (cmnm5s2U-tRNA).

-

Introduce a plasmid expressing the candidate gene from the target organism (e.g., B. subtilis yurR or mnmM) into the knockout strain.

-

Culture the complemented strain, isolate total tRNA, and analyze the modification status using HPLC or LC-MS/MS (see Protocol 4.2).

-

Successful complementation is indicated by the disappearance of the precursor peak (cmnm5s2U) and the appearance of the product peak (nm5s2U or mnm5s2U).[4][9]

-

-

Biochemical Reconstitution (In Vitro Confirmation):

-

Clone, overexpress, and purify the recombinant candidate enzyme.

-